N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Description
N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups .
Mode of Action
Based on its structural similarity to other sulfonamides, it may act as a competitive inhibitor of certain enzymes, disrupting normal cellular processes
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it could affect a variety of pathways, particularly those involving the targeted enzymes . More research is needed to elucidate these effects.
Pharmacokinetics
As a sulfonamide derivative, it may be readily absorbed orally, like many other sulfonamides . Its distribution, metabolism, and excretion would depend on its specific chemical structure and may differ from other sulfonamides .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could have a wide range of effects, from inhibiting enzyme activity to disrupting cellular processes
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could either inhibit or enhance the compound’s action .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-11-16(21)20(12-18-15)9-8-19-26(22,23)17-3-2-10-25-17/h2-7,10-12,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDSKIOMFREBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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